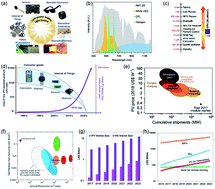Perovskite indoor photovoltaics: opportunity and challenges
Chemical Science Pub Date: 2021-09-02 DOI: 10.1039/D1SC03251H
Abstract
With the rapid development of the Internet of Things (IoTs), photovoltaics (PVs) has a vast market supply gap of billion dollars. Moreover, it also puts forward new requirements for the development of indoor photovoltaic devices (IPVs). In recent years, PVs represented by organic photovoltaic cells (OPVs), silicon solar cells, dye-sensitized solar cells (DSSCs), etc. considered for use in IoTs mechanisms have also been extensively investigated. However, there are few reports on the indoor applications of perovskite devices, even though it has the advantages of better performance. In fact, perovskite has the advantages of better bandgap adjustability, lower cost, and easier preparation of large-area on flexible substrates, compared with other types of IPVs. This review starts from the development status of IoTs and investigates the cost, technology, and future trends of IPVs. We believe that perovskite photovoltaics is more suitable for indoor applications and review some strategies for fabricating high-performance perovskite indoor photovoltaic devices (IPVs). Finally, we also put forward a perspective for the long-term development of perovskite IPVs.

Recommended Literature
- [1] Accessible gold clusters using calix[4]areneN-heterocyclic carbene and phosphine ligands†
- [2] Coupling isotachophoresis and capillary electrophoresis: a review and comparison of methods
- [3] Microstructural changes of concentrated Newtonian suspensions in the first oscillation cycles probed with linear and non-linear rheology
- [4] Chemistry and neurochemistry of the kynurenine pathway of tryptophan metabolism
- [5] Selective benzylic Csp3–H bond activations mediated by a phosphorus–nitrogen PN3P-nickel complex†
- [6] Secondary metabolites (SMs) of Isaria cicadae and Isaria tenuipes
- [7] Integrated transcriptomics, proteomics and metabolomics to identify biomarkers of astragaloside IV against cerebral ischemic injury in rats†
- [8] Extension of high-order harmonic generation cutoff via control of chirped laser pulses in the vicinity of metal nanostructure media
- [9] Mesoporous metal organic framework–boehmite and silica composites†
- [10] An indium-based microporous metal–organic framework with unique three-way rod-shaped secondary building units for efficient methane and hydrogen storage†










